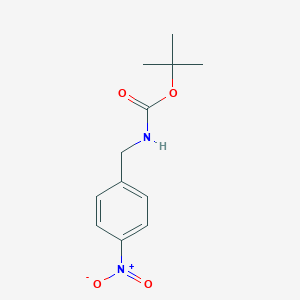

tert-Butyl 4-nitrobenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHDMOGWVRMCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442509 | |

| Record name | tert-Butyl 4-nitrobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-58-1 | |

| Record name | tert-Butyl 4-nitrobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-nitrobenzylcarbamate and its Role in Bioreductive Prodrug Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl 4-nitrobenzylcarbamate, a representative member of the 4-nitrobenzyl carbamate class of compounds. This class of molecules is of significant interest in the field of drug development, particularly for its application in gene-directed enzyme prodrug therapy (GDEPT) and as hypoxia-activated prodrugs.

Core Chemical Properties

While specific experimental data for this compound is not widely available in public databases, its properties can be inferred from closely related analogs and the well-understood chemistry of its constituent functional groups. The tert-butyl carbamate (Boc) group is a common amine protecting group, and the 4-nitrobenzyl moiety serves as a bioreductive trigger.

| Property | Value (Estimated/Inferred) | Source/Basis |

| Molecular Formula | C₁₂H₁₆N₂O₄ | Calculated |

| Molecular Weight | 252.27 g/mol | Calculated |

| Appearance | Likely a white to yellowish solid | Analogy to similar carbamates[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water. | General solubility of Boc-protected compounds and nitroaromatics. |

| Stability | Stable under standard laboratory conditions. The 4-nitrobenzyl group can be reduced. The Boc group is labile to strong acids. | General chemical principles |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard organic chemistry methodologies. A common approach involves the reaction of a tert-butyl carbamate source with a 4-nitrobenzyl halide or the activation of 4-nitrobenzyl alcohol.

General Synthesis Protocol

A plausible synthetic route involves the reaction of 4-nitrobenzyl chloroformate with tert-butylamine or, more commonly, the reaction of 4-nitrobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable catalyst. A general procedure for the synthesis of related carbamates involves the in situ formation of a chloroformate from the corresponding alcohol, followed by reaction with an amine.[2]

Materials:

-

4-nitrobenzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O) or 4-nitrobenzyl chloroformate

-

tert-Butylamine (if using the chloroformate route)

-

A suitable base (e.g., triethylamine, pyridine, or DMAP)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure (Illustrative, based on related syntheses[3]):

-

Activation of 4-nitrobenzyl alcohol (if applicable): To a stirred solution of 4-nitrobenzyl alcohol in an anhydrous solvent, a coupling reagent such as triphosgene would be added cautiously at low temperature to form the chloroformate in situ.

-

Carbamate Formation: To the solution containing the activated 4-nitrobenzyl species, tert-butylamine and a base are added. Alternatively, if starting with 4-nitrobenzyl alcohol and Boc₂O, a catalyst like DMAP would be used.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reactivity and Application in Drug Development

The primary utility of the 4-nitrobenzyl carbamate moiety lies in its ability to act as a "trigger" for the release of a therapeutic agent under specific biological conditions. This is particularly relevant in the context of cancer therapy.

Nitroreductase-Mediated Activation

4-Nitrobenzyl carbamates are key components in Gene-Directed Enzyme Prodrug Therapy (GDEPT).[2][4][5] In this strategy, a gene encoding a non-mammalian nitroreductase enzyme (NTR) is delivered specifically to tumor cells.[2][4] The expressed enzyme can then metabolize a systemically administered non-toxic prodrug, such as a 4-nitrobenzyl carbamate derivative of a potent cytotoxic agent.

The activation mechanism proceeds as follows:

-

Enzymatic Reduction: The nitroreductase enzyme selectively reduces the 4-nitro group of the carbamate to a hydroxylamine.[2][4][6]

-

Electronic Cascade and Fragmentation: This reduction initiates a rapid electronic cascade, leading to the fragmentation of the carbamate and the release of the active drug, carbon dioxide, and a 4-aminobenzyl alcohol byproduct.[2][4]

The rate of this fragmentation can be influenced by substituents on the benzyl ring, with electron-donating groups generally accelerating the release of the active compound.[2]

Caption: Nitroreductase-mediated activation of a 4-nitrobenzyl carbamate prodrug.

Hypoxia-Activated Prodrugs

The tumor microenvironment is often characterized by regions of low oxygen tension (hypoxia). Endogenous reductases present in hypoxic cells can also reduce the nitro group of 4-nitrobenzyl carbamates, leading to drug release. This makes them attractive candidates for the development of hypoxia-activated prodrugs, which can selectively target tumor cells.

Experimental Workflow for Prodrug Evaluation

The evaluation of a novel 4-nitrobenzyl carbamate prodrug typically follows a multi-step experimental workflow.

Caption: Experimental workflow for the evaluation of 4-nitrobenzyl carbamate prodrugs.

1. Synthesis and Characterization: The prodrug is synthesized and its structure and purity are confirmed.

2. In Vitro Enzyme Kinetics: The efficiency of the prodrug as a substrate for the target nitroreductase is determined by measuring kinetic parameters such as Kₘ and kcat.

3. Cell-based Assays: The cytotoxicity of the prodrug is evaluated in cancer cell lines that have been engineered to express the nitroreductase enzyme (NTR+) and compared to the parental cell line that does not (NTR-). A successful prodrug will show significantly higher toxicity in the NTR+ cells.[5]

4. Hypoxia Selectivity Assays: To assess its potential as a hypoxia-activated prodrug, the cytotoxicity is compared under normoxic and hypoxic conditions in various cancer cell lines.

5. In Vivo Animal Models: The efficacy of the prodrug is tested in animal models bearing tumors derived from NTR+ cancer cells. Tumor growth inhibition is the primary endpoint.

6. Pharmacokinetics and Toxicity Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug are investigated, along with its systemic toxicity in healthy animals.

References

- 1. rsc.org [rsc.org]

- 2. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships for 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline minor groove alkylating agents as prodrugs for GDEPT in conjunction with E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-nitrobenzylcarbamate

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 4-nitrobenzylcarbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the amine functionality of 4-nitrobenzylamine, allowing for selective transformations at other positions of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound involves the protection of the primary amine of 4-nitrobenzylamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity, and to scavenge the acidic byproducts.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below, differing mainly in the choice of solvent and base.

Protocol 1: Synthesis in Dichloromethane (DCM) with Triethylamine (TEA)

This is a widely used and generally effective method for the Boc protection of primary amines.

Materials:

-

4-Nitrobenzylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzylamine hydrochloride (1.0 equivalent).

-

Dissolve the starting material in dichloromethane (DCM).

-

Add triethylamine (TEA) (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

-

In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in a minimal amount of DCM.

-

Add the Boc₂O solution dropwise to the stirred amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Synthesis in a Biphasic System with Sodium Hydroxide

This method is an alternative that can be advantageous in certain situations, particularly for larger-scale reactions.

Materials:

-

4-Nitrobenzylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-nitrobenzylamine hydrochloride (1.0 equivalent) in a mixture of DCM (or THF) and water.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.5 equivalents) in water, ensuring the temperature remains low.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM (or THF) dropwise to the vigorously stirred biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM (or THF) (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and purity are dependent on the specific reaction conditions and purification efficiency.

| Parameter | Protocol 1 (DCM/TEA) | Protocol 2 (Biphasic/NaOH) |

| Reactant Ratios | ||

| 4-Nitrobenzylamine | 1.0 eq | 1.0 eq |

| Boc₂O | 1.1 - 1.2 eq | 1.1 - 1.2 eq |

| Base | TEA (2.2 eq) | NaOH (2.5 eq) |

| Reaction Conditions | ||

| Solvent | Dichloromethane | Dichloromethane/Water or THF/Water |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 4 - 6 hours |

| Outcome | ||

| Typical Yield | 85 - 95% | 80 - 90% |

| Purity (after chromatography) | >98% | >98% |

Visualizations

Reaction Scheme

The following diagram illustrates the general chemical transformation for the synthesis of this compound.

Caption: General reaction scheme for the Boc protection of 4-nitrobenzylamine.

Experimental Workflow

This diagram outlines the key steps in a typical experimental procedure for the synthesis and purification of the target compound.

Caption: A typical experimental workflow for the synthesis of this compound.

A Technical Guide to the Mechanism of Action of tert-Butyl 4-nitrobenzylcarbamate and its Derivatives as Bioreductive Prodrug Triggers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tert-butyl 4-nitrobenzylcarbamate serves as a quintessential model for a class of bioreductive moieties used in the design of hypoxia-activated prodrugs (HAPs). While the compound itself is not a therapeutic agent, its core 4-nitrobenzylcarbamate structure represents a critical "trigger" system. This guide elucidates the mechanism by which this trigger is activated under hypoxic conditions, the subsequent chemical cascade that leads to payload release, and the experimental methodologies used to evaluate compounds based on this system.

Core Mechanism: Bioreductive Activation

The primary mechanism of action for compounds containing the 4-nitrobenzylcarbamate moiety is not direct interaction with a biological target, but rather a selective chemical transformation that occurs in low-oxygen (hypoxic) environments, which are characteristic of solid tumors.[1][2][3] This process, known as bioreductive activation, converts an innocuous prodrug into a potent cytotoxic agent.[4]

The activation is a two-stage process:

Stage 1: Enzymatic Nitroreduction The process is initiated by a family of enzymes known as nitroreductases (NTRs).[4][5] These enzymes, often of bacterial origin and sometimes used in gene-directed enzyme prodrug therapy (GDEPT), utilize cofactors like NAD(P)H to catalyze the reduction of the nitro group (NO₂) on the benzyl ring.[4][5][6] This is a multi-electron reduction that proceeds through nitroso and hydroxylamine intermediates to ultimately form an amino group (NH₂).[7] The overall reaction can be considered an "electronic switch"; the strongly electron-withdrawing nitro group renders the molecule stable, while its reduction to an electron-donating amino group initiates a self-immolative fragmentation.[4]

Bacterial nitroreductases, such as NfsA and NfsB from E. coli, are particularly efficient at this two-electron reduction and are often employed in GDEPT strategies.[6][8][9]

Stage 2: Self-Immolative Fragmentation The reduction of the nitro group to an amine transforms the molecule into an unstable p-aminobenzylcarbamate intermediate. This intermediate rapidly undergoes a spontaneous, irreversible chemical cascade known as 1,6-elimination.[10][11][12] This process involves an electronic rearrangement that cleaves the carbamate bond, leading to the release of three components:

-

The active drug or "payload" molecule.

-

Carbon dioxide (CO₂).

-

A benign byproduct, 4-aminobenzyl alcohol (which can be further metabolized).

This fragmentation is driven by the formation of the transient, highly reactive quinone methide intermediate.[12][13] The entire process ensures that the active drug is released specifically at the site of nitroreductase activity, which is predominantly in the targeted hypoxic tissue.

Signaling Pathway Visualization

The biochemical activation cascade can be visualized as a direct pathway from the inert prodrug to the released active payload.

Caption: Biochemical activation cascade of a 4-nitrobenzylcarbamate prodrug.

Experimental Protocols

Evaluating the efficacy and selectivity of prodrugs based on the this compound trigger involves a series of in vitro assays.

Nitroreductase-Mediated Prodrug Cleavage Assay

Objective: To quantify the conversion of the prodrug to its active form by a specific nitroreductase enzyme and determine the kinetics of the release.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The mixture should contain the nitrobenzylcarbamate prodrug (e.g., 50-200 µM), a source of the nitroreductase enzyme (e.g., purified E. coli NfsB, 30 µg/mL), and the necessary cofactor, NADH or NADPH (e.g., 500 µM).[14]

-

Incubation: Incubate the reaction mixture at 37°C. Samples are collected at various time points (e.g., 0, 1, 2, 4, 6 hours).[14]

-

Sample Analysis (HPLC): The reaction is quenched (e.g., by adding acetonitrile or methanol) and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).[7][14][15][16]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or 20 mM potassium phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[15][17]

-

Detection: A UV-Vis detector is used to monitor the chromatogram. The prodrug, any intermediates, and the released payload will have distinct retention times (tR) and absorbance spectra.[14]

-

-

Quantification: The disappearance of the prodrug peak and the appearance of the payload peak are quantified by integrating the peak areas. A standard curve for each compound is used to determine the concentration.[18] This data allows for the calculation of reaction rates and the half-life (t₁/₂) of the prodrug under enzymatic reduction.[7][19]

Cell Viability Assay under Hypoxia vs. Normoxia

Objective: To determine the selective cytotoxicity of the prodrug towards cancer cells under low-oxygen conditions.

Methodology:

-

Cell Culture: Cancer cell lines of interest (e.g., MCF-7, A549) are cultured in appropriate media.[20] For the assay, cells are seeded into multi-well plates and allowed to adhere for 24 hours under normal oxygen (normoxic) conditions (~21% O₂).[21]

-

Hypoxic/Normoxic Incubation: One set of plates is placed in a hypoxic chamber (typically 1% O₂ or less), while a parallel set remains in a normoxic incubator. Cells are often pre-incubated in these conditions for a period (e.g., 18 hours) to adapt.[22]

-

Drug Treatment: The prodrug is added to the media at a range of concentrations. The cells are then incubated for a further period, typically 48-72 hours, under their respective oxygen conditions.[22]

-

Viability Assessment: Cell viability is measured. Standard colorimetric assays like MTT can be unreliable under hypoxia due to altered mitochondrial activity.[21][23] More suitable methods include:

-

Data Analysis: The results are used to plot dose-response curves and calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. A high hypoxia-to-normoxia IC₅₀ ratio indicates successful hypoxia-selective activation.

Experimental Workflow Visualization

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

Quantitative Data Summary

The rate of fragmentation and release of the active payload is a critical parameter for prodrug efficacy. Studies have systematically evaluated how chemical modifications to the 4-nitrobenzylcarbamate trigger affect its activation kinetics.

| Compound Modification | Half-Life (Mt₁/₂) of Hydroxylamine Intermediate (min) | Relative Rate vs. Parent | Reference |

| Parent (Unsubstituted) | 16.0 | 1.00x | [7][19] |

| α-Methyl | 9.5 | 1.68x | [7][19] |

| 2-Methoxy | 8.9 | 1.80x | [7] |

| 3-Methoxy | 10.0 | 1.60x | [7] |

| 2-Methyl | 11.0 | 1.45x | [7] |

| 3-Methyl | 13.0 | 1.23x | [7] |

| 3-Chloro | 29.0 | 0.55x | [7] |

Data derived from studies using γ-ray irradiation to generate the hydroxylamine intermediate, with fragmentation analyzed by reverse-phase HPLC.[7][19] The half-life (Mt₁/₂) refers to the stability of the key intermediate that precedes the final fragmentation and payload release.

Interpretation: The data demonstrates that electron-donating groups (e.g., methyl, methoxy) on the benzyl ring, as well as substitution at the benzylic (α) position, accelerate the fragmentation of the hydroxylamine intermediate.[7][19] This is consistent with a mechanism that involves the development of a positive charge on the benzylic carbon during the elimination reaction.[7][19] Conversely, electron-withdrawing groups (e.g., chloro) slow down this fragmentation. These structure-activity relationships are crucial for fine-tuning the release kinetics of future prodrug designs.

References

- 1. Nitrobenzyl halides and carbamates as prototype bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs | Springer Nature Experiments [experiments.springernature.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ackerleylab.com [ackerleylab.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 9. The Flavin Reductase MsuE Is a Novel Nitroreductase that Can Efficiently Activate Two Promising Next-Generation Prodrugs for Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel nitroreductase-enhanced MRI contrast agent and its potential application in bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Time dependent HPLC analysis of the product ratio of enzymatically reduced prodrug CB1954 by a modified and immobilised nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reduction in mitochondrial oxidative stress mediates hypoxia-induced resistance to cisplatin in human transitional cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preliminary Studies with a New Hypoxia-Selective Cytotoxin, KS119W, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of tert-Butyl 4-nitrobenzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl 4-nitrobenzylcarbamate, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.45 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~5.10 | Broad Singlet | 1H | NH |

| ~4.40 | Doublet | 2H | CH₂ |

| 1.45 | Singlet | 9H | C(CH₃ )₃ |

Predicted solvent: CDCl₃. The chemical shifts for the aromatic protons are based on data for 4-nitrobenzyl derivatives. The methylene protons are expected to be a doublet coupled to the NH proton, which may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~147.0 | Ar-C -NO₂ |

| ~146.5 | Ar-C -CH₂ |

| ~128.0 | Ar-C H (meta to NO₂) |

| ~124.0 | Ar-C H (ortho to NO₂) |

| ~80.0 | C (CH₃)₃ |

| ~45.0 | C H₂ |

| 28.3 | C(C H₃)₃ |

Predicted solvent: CDCl₃. Assignments are based on analogous structures and general principles of ¹³C NMR spectroscopy.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~2980 | Medium | C-H Stretch (sp³) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Strong | N-O Stretch (NO₂, asymmetric) |

| ~1345 | Strong | N-O Stretch (NO₂, symmetric) |

| ~1250 | Strong | C-O Stretch |

| ~1160 | Strong | C-N Stretch |

Predicted sample state: KBr pellet or thin film. The characteristic strong absorbances for the carbamate and nitro groups are expected to be prominent.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 252.1 | [M]⁺ (Molecular Ion) |

| 196.1 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 152.1 | [M - Boc]⁺ |

| 136.0 | [NO₂-Ph-CH₂]⁺ |

| 57.1 | [C₄H₉]⁺ (tert-Butyl cation) |

Ionization method: Electron Ionization (EI). The fragmentation pattern is expected to be dominated by the loss of the tert-butyl group and cleavage of the carbamate functionality.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Process the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of a synthetic compound.

An In-depth Technical Guide to tert-Butyl 4-nitrobenzylcarbamate (CAS: 94838-58-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-nitrobenzylcarbamate is a chemical compound with the CAS number 94838-58-1. It belongs to the carbamate class of organic molecules and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a 4-nitrobenzylamine core. This compound serves as a valuable intermediate in organic synthesis and has garnered significant interest in the field of medicinal chemistry, particularly in the design of prodrugs for targeted cancer therapies. The nitrobenzyl group can act as a trigger that is selectively activated under specific biological conditions, such as in the presence of nitroreductase enzymes often found in hypoxic tumor environments. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 94838-58-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| Appearance | White to off-white to yellow powder or crystals | [3] |

| Boiling Point | 408.8 °C | [1] |

| Flash Point | 105 °C | [1] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [3][4] |

Spectroscopic Data

The following tables provide predicted and literature-based spectroscopic data for the structural elucidation and characterization of this compound.

3.1. ¹H NMR Spectroscopy

Predicted ¹H NMR data (500 MHz, CDCl₃) based on analogous structures.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.18 | d, J=8.5 Hz | 2H | Ar-H (ortho to NO₂) |

| 7.45 | d, J=8.5 Hz | 2H | Ar-H (meta to NO₂) |

| 5.05 | br s | 1H | NH |

| 4.40 | d, J=6.0 Hz | 2H | CH₂ -NH |

| 1.48 | s | 9H | C(CH₃ )₃ |

3.2. ¹³C NMR Spectroscopy

Predicted ¹³C NMR data (125 MHz, CDCl₃) based on analogous structures.

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C =O (carbamate) |

| 147.0 | Ar-C -NO₂ |

| 146.5 | Ar-C -CH₂ |

| 128.0 | Ar-C H (meta to NO₂) |

| 123.8 | Ar-C H (ortho to NO₂) |

| 80.5 | C (CH₃)₃ |

| 44.5 | C H₂-NH |

| 28.4 | C(C H₃)₃ |

3.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium | N-H stretch |

| 2970-2990 | Medium-Strong | C-H stretch (aliphatic) |

| 1680-1710 | Strong | C=O stretch (carbamate) |

| 1510-1530 | Strong | N-O asymmetric stretch (nitro) |

| 1340-1360 | Strong | N-O symmetric stretch (nitro) |

| 1160-1180 | Strong | C-O stretch |

3.4. Mass Spectrometry (MS)

| m/z | Interpretation |

| 253.1 | [M+H]⁺ |

| 197.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 153.1 | [M+H - Boc]⁺ |

| 136.1 | [NO₂-C₆H₄-CH₂]⁺ |

| 57.1 | [C(CH₃)₃]⁺ |

Synthesis

A common and efficient method for the synthesis of this compound is the N-Boc protection of 4-nitrobenzylamine using di-tert-butyl dicarbonate (Boc₂O).

4.1. Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitrobenzylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to neutralize the hydrochloride salt and free the amine.

-

Stir the mixture at room temperature for 15-30 minutes.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if an aqueous base was used, separate the organic layer. If a tertiary amine base was used, wash the reaction mixture with water and then saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Development

This compound is a key building block in the development of prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1][4] The core concept of this approach is to introduce a non-mammalian enzyme, such as E. coli nitroreductase, into tumor cells. This enzyme can selectively reduce the nitro group of a systemically administered, non-toxic prodrug, leading to its activation and the release of a potent cytotoxic agent specifically at the tumor site.

5.1. Signaling Pathway: Nitroreductase-Mediated Prodrug Activation

The activation of a 4-nitrobenzylcarbamate-based prodrug by nitroreductase follows a specific signaling cascade.

Caption: Nitroreductase-mediated activation of a 4-nitrobenzylcarbamate prodrug.

5.2. Experimental Workflow: In Vitro Evaluation of GDEPT Prodrugs

The evaluation of a novel 4-nitrobenzylcarbamate prodrug typically involves a series of in vitro experiments to determine its efficacy and selectivity.

Caption: Experimental workflow for the in vitro evaluation of a GDEPT prodrug.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its role as a key component in the design of nitroreductase-activated prodrugs for GDEPT highlights its importance in the development of targeted cancer therapies. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in advanced therapeutic strategies. As research in targeted drug delivery continues to evolve, the utility of this compound and its derivatives is likely to expand, offering new avenues for the creation of more effective and selective treatments for a range of diseases.

References

Physical and chemical properties of tert-Butyl 4-nitrobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 4-nitrobenzylcarbamate, a compound of interest in drug development, particularly as a bioreductive prodrug trigger. This document details its characteristics, experimental protocols for its synthesis and handling, and explores its mechanism of action.

Core Physical and Chemical Properties

This compound is a white to off-white or yellow powder or crystalline solid. A summary of its key quantitative physical and chemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Melting Point | 88-90 °C | [2] |

| Boiling Point | 408.8 °C | [3] |

| Flash Point | 105 °C | [3] |

| CAS Number | 94838-58-1 | [1] |

Chemical Reactivity and Applications

This compound is notably recognized for its role as a trigger in bioreductive drug delivery systems.[4] The core of its function lies in the nitrobenzyl group, which can be selectively reduced under hypoxic conditions, such as those found in solid tumors, by nitroreductase enzymes.[4] This reduction initiates a cascade of reactions leading to the cleavage of the carbamate and the release of a therapeutic agent.

Bioreductive Activation Pathway

The bioreductive activation of this compound is a critical process for its application in targeted drug delivery. The general mechanism involves the enzymatic reduction of the nitro group to a hydroxylamine, which then undergoes fragmentation to release the protected amine.

Caption: Bioreductive activation of this compound.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the N-tert-butoxycarbonylation (Boc protection) of 4-nitrobenzylamine.

Materials:

-

4-nitrobenzylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

Procedure:

-

Dissolve or suspend 4-nitrobenzylamine hydrochloride in the chosen solvent.

-

Add the base to neutralize the hydrochloride and deprotonate the amine.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Spectral Data

While a comprehensive set of publicly available, citable spectral data for this compound is limited, the following provides an indication of the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the benzylic protons, and the aromatic protons.

-

tert-Butyl Protons: A singlet integrating to 9 protons, typically found in the upfield region.

-

Benzylic Protons: A doublet integrating to 2 protons, coupled to the adjacent NH proton.

-

Aromatic Protons: Two doublets, each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring, in the downfield aromatic region.

-

Carbamate Proton: A broad singlet or triplet, integrating to 1 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group, the benzylic carbon, the aromatic carbons, and the carbonyl carbon of the carbamate.

Infrared (IR) Spectroscopy

Key vibrational frequencies are expected for the N-H bond, C=O of the carbamate, and the nitro group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Bioreductive Activation of 4-Nitrobenzyl Carbamates: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the bioreductive activation of 4-nitrobenzyl carbamates. This class of compounds plays a crucial role in the development of hypoxia-activated prodrugs, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment.[1][2]

Introduction to Bioreductive Activation

The core principle behind the use of 4-nitrobenzyl carbamates as prodrugs lies in their selective activation under hypoxic conditions, a characteristic feature of solid tumors.[3][4] This selectivity is achieved through the action of nitroreductase enzymes, which are capable of reducing the nitro group on the carbamate.[5][6] This initial reduction triggers a cascade of electronic rearrangements, leading to the self-immolative cleavage of the carbamate linker and the release of a cytotoxic effector molecule.[6][7]

The Escherichia coli nitroreductase (NTR) is a key enzyme in this process and is often utilized in GDEPT.[1][2][8] In this approach, the gene encoding the bacterial nitroreductase is delivered specifically to tumor cells. The subsequent administration of a non-toxic 4-nitrobenzyl carbamate prodrug results in its conversion to a potent cytotoxic agent only within the enzyme-expressing tumor cells, thereby minimizing systemic toxicity.[1][2][5]

The Signaling Pathway of Bioreductive Activation

The activation of a 4-nitrobenzyl carbamate prodrug is a multi-step process initiated by the enzymatic reduction of the nitro group. This process is summarized in the following signaling pathway diagram.

Caption: Bioreductive activation cascade of 4-nitrobenzyl carbamates.

Quantitative Data on Fragmentation Kinetics

The rate of fragmentation of the 4-hydroxylaminobenzyl carbamate intermediate is a critical determinant of the overall efficacy of the prodrug system. This rate can be influenced by the presence of substituents on the benzyl ring. Electron-donating groups tend to accelerate fragmentation by stabilizing the positive charge that develops on the benzylic carbon during the elimination reaction.[7][8] The following tables summarize key quantitative data from studies on substituent effects.

Table 1: Half-life of Fragmentation for Substituted 4-Hydroxylaminobenzyl Carbamates [7][8]

| Substituent (R) | Position | Half-life (Mt1/2, min) | Extent of Amine Release (t∞, %) |

| H | - | 16.0 | 75 |

| α-Me | α | 9.5 | 85 |

| 2-Me | 2 | 11.0 | 80 |

| 3-Me | 3 | 12.5 | 78 |

| 2-OMe | 2 | 7.0 | 90 |

| 3-OMe | 3 | 10.0 | 82 |

| 2-Cl | 2 | 25.0 | 65 |

| 3-Cl | 3 | 20.0 | 70 |

Table 2: Correlation of Fragmentation Rate with Hammett Substituent Constants (σ) [8]

| Substituent Position | Hammett Equation |

| 2-substituents (σp) | log(Mt1/2) = 0.57σp + 1.30 |

| 3-substituents (σm) | log(Mt1/2) = 0.57σm + 1.30 |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of 4-nitrobenzyl carbamate prodrugs. The following sections provide protocols for key experiments.

Synthesis of 4-Nitrobenzyl Carbamate Prodrugs

A general method for the synthesis of 4-nitrobenzyl carbamates involves the reaction of a 4-nitrobenzyl alcohol with a chloroformate, followed by reaction with the desired amine-containing drug.[7][8]

Caption: General workflow for the synthesis of 4-nitrobenzyl carbamate prodrugs.

Protocol:

-

In situ formation of the chloroformate: The appropriate 4-nitrobenzyl alcohol is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) and cooled to 0°C. A solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent is added dropwise. The reaction is stirred at 0°C for 1-2 hours.

-

Reaction with the amine: The amine-containing drug, dissolved in a suitable solvent, is added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated.

-

Workup and purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Nitroreductase Activity Assay

A luminometric assay is a highly sensitive method to quantify nitroreductase activity.[9] This assay utilizes a luciferin derivative that is selectively reduced by nitroreductase to produce luciferin, which is then detected using a luciferase-based system.[9]

Materials:

-

Nitroreductase Assay Kit (e.g., Abcam ab324120 or AAT Bioquest 12470)[9]

-

Purified nitroreductase enzyme or cell lysates containing the enzyme

-

96-well white solid plate

-

Luminometer

Protocol:

-

Prepare standards and samples: Prepare a standard curve of the nitroreductase enzyme at various concentrations. Prepare test samples (e.g., cell lysates) at appropriate dilutions.

-

Add reagents: Add the samples and standards to the wells of the 96-well plate. Add the first working solution containing the luciferin derivative and incubate for 60 minutes at 37°C.

-

Measure luminescence: Add the second working solution containing luciferase and measure the luminescence using a plate reader. The luminescent intensity is proportional to the nitroreductase activity.[9]

Analysis of Prodrug Activation and Drug Release by HPLC

Reverse-phase high-performance liquid chromatography (HPLC) is a standard method to monitor the consumption of the prodrug and the formation of the released drug over time.[7][8]

Protocol:

-

Reaction setup: The 4-nitrobenzyl carbamate prodrug is incubated under conditions that initiate bioreductive activation. This can be achieved by:

-

Enzymatic reduction: Incubation with purified nitroreductase and a cofactor (NADPH or NADH).[5]

-

Radiolytic reduction: Using 60Co γ-ray irradiation in an aqueous solution containing a radical scavenger (e.g., propan-2-ol) to generate reducing radicals.[7][8]

-

Cell-based assays: Incubation with cells expressing nitroreductase under hypoxic conditions.[2]

-

-

Sample collection: Aliquots of the reaction mixture are taken at various time points.

-

Sample preparation: The reaction is quenched (e.g., by adding a strong acid or organic solvent), and the sample is centrifuged to remove any precipitates.

-

HPLC analysis: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid) is used to separate the prodrug, the released drug, and any intermediates.

-

Quantification: The concentrations of the different species are determined by integrating the peak areas from the HPLC chromatogram and comparing them to standard curves of the pure compounds. The half-life of the prodrug and the rate of drug release can then be calculated.

Conclusion

The bioreductive activation of 4-nitrobenzyl carbamates represents a powerful and versatile strategy for the development of targeted cancer therapies. By leveraging the unique hypoxic microenvironment of tumors and the enzymatic activity of nitroreductases, these prodrugs can achieve selective release of cytotoxic agents at the site of action, thereby enhancing therapeutic efficacy and reducing off-target toxicity. A thorough understanding of the activation mechanism, fragmentation kinetics, and appropriate experimental methodologies is crucial for the successful design and evaluation of novel 4-nitrobenzyl carbamate-based prodrugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationships for 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline minor groove alkylating agents as prodrugs for GDEPT in conjunction with E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrobenzyl halides and carbamates as prototype bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

Stability of tert-Butyl 4-nitrobenzylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-nitrobenzylcarbamate is a molecule of significant interest in medicinal chemistry and drug development, often employed as a photocleavable protecting group or as part of a prodrug strategy. The stability of this compound under various physiological and experimental conditions is a critical parameter that dictates its suitability and performance in these applications. This technical guide provides a comprehensive overview of the stability of this compound under different chemical and physical stressors, including pH, temperature, light, and reductive environments. The information presented herein is intended to assist researchers in designing experiments, developing stable formulations, and predicting the in vivo behavior of this important chemical entity.

Chemical Stability Profile

The stability of this compound is governed by the chemical properties of its two main functional components: the tert-butoxycarbonyl (Boc) protecting group and the 4-nitrobenzyl moiety. The Boc group is notoriously labile to acidic conditions, while the 4-nitrobenzyl group is susceptible to reduction.[1][2][3]

pH-Dependent Stability (Hydrolysis)

The carbamate linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, although the mechanisms and rates of degradation differ significantly.

-

Acidic Conditions: In an acidic environment, the Boc group is readily cleaved. The reaction is initiated by protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently eliminates isobutene. This process is generally rapid, and the rate is dependent on the acid concentration and temperature.[4]

-

Neutral Conditions: At neutral pH, this compound is generally stable with minimal degradation observed under ambient conditions.

-

Basic Conditions: The Boc group is relatively stable to basic conditions.[4] However, strong basic conditions, especially at elevated temperatures, can promote hydrolysis of the carbamate linkage, although at a slower rate than acid-catalyzed cleavage.

| pH Condition | Reagent Example | Temperature | Stability Profile | Primary Degradation Products |

| Acidic | 0.1 M HCl | Room Temperature | Highly Labile | 4-Nitrobenzylamine, CO₂, Isobutene |

| 1 M HCl | Room Temperature | Very Rapid Degradation | 4-Nitrobenzylamine, CO₂, Isobutene | |

| Neutral | Phosphate Buffer (pH 7.4) | Room Temperature | Generally Stable | Negligible |

| Water | Room Temperature | Generally Stable | Negligible | |

| Basic | 0.1 M NaOH | Room Temperature | Moderately Stable | 4-Nitrobenzylamine, tert-Butanol, CO₂ |

| 1 M NaOH | Elevated Temperature | Labile | 4-Nitrobenzylamine, tert-Butanol, CO₂ |

Table 1: Summary of pH-dependent stability of this compound. Stability profile is a qualitative summary based on the known reactivity of tert-butyl carbamates.

Thermal Stability

Thermal degradation of this compound can occur, particularly at temperatures exceeding its melting point. The primary thermal degradation pathway for tert-butyl carbamates involves the elimination of isobutene and carbon dioxide to yield the corresponding amine.[5][6] The presence of the nitro group may influence the onset and rate of thermal decomposition.

| Temperature | Condition | Stability Profile | Primary Degradation Products |

| ≤ 40°C | Solid State | Generally Stable | Negligible |

| 60°C | Solid State | Potential for Slow Degradation | 4-Nitrobenzylamine, CO₂, Isobutene |

| 80°C | Solid State | Significant Degradation | 4-Nitrobenzylamine, CO₂, Isobutene |

| > Melting Point | Solid/Melt | Rapid Decomposition | 4-Nitrobenzylamine, CO₂, Isobutene, and other byproducts |

Table 2: Summary of thermal stability of this compound. Stability profile is a qualitative summary based on the known thermal behavior of tert-butyl carbamates.

Photostability

The 4-nitrobenzyl group imparts photosensitivity to the molecule. Upon exposure to UV light, particularly in the range of 300-365 nm, the nitro group can be excited, leading to intramolecular reactions that result in the cleavage of the benzylic C-O bond of the carbamate.[2][7] This photocleavage is a key feature utilized in photoremovable protecting group strategies. The degradation kinetics are dependent on the wavelength and intensity of the light source, as well as the solvent.[8]

| Light Source | Wavelength | Condition | Stability Profile | Primary Degradation Products |

| UV Lamp | 365 nm | In Solution (e.g., Methanol) | Labile | 4-Nitrosobenzaldehyde, tert-Butoxycarbonyl radical, CO₂, Isobutene |

| UV Lamp | 254 nm | In Solution (e.g., Methanol) | Highly Labile | 4-Nitrosobenzaldehyde, tert-Butoxycarbonyl radical, CO₂, Isobutene |

| Ambient Light | Broad Spectrum | Solid State | Generally Stable (slow degradation over extended periods) | Minor degradation products |

Table 3: Summary of photostability of this compound. Stability profile is based on the known photochemistry of nitrobenzyl compounds.

Stability under Reductive Conditions

The nitroaromatic group is susceptible to chemical and enzymatic reduction. This property is often exploited in the design of bioreductive prodrugs.[3] The reduction of the nitro group to a hydroxylamine or an amine dramatically alters the electronic properties of the benzyl group, facilitating a 1,6-elimination reaction that leads to the cleavage of the carbamate and release of the free amine.[9][10]

| Reductant | Condition | Stability Profile | Primary Degradation Products |

| Sodium Dithionite | Aqueous Solution | Labile | 4-Aminobenzyl alcohol, tert-Butoxycarbonyl radical, CO₂, Isobutene |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol | Highly Labile | 4-Aminobenzylamine, CO₂, Isobutene |

| Nitroreductase Enzymes | Physiological Conditions | Labile (Enzyme-dependent) | 4-Hydroxylaminobenzyl alcohol, followed by fragmentation |

Table 4: Summary of stability of this compound under reductive conditions.

Signaling Pathways and Degradation Mechanisms

The degradation of this compound can be visualized through distinct pathways depending on the stress condition applied.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the stability of this compound. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[1][11][12]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 M HCl in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 60°C and 80°C for 48 hours. Dissolve the stressed solid in the mobile phase before analysis.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

3. Sample Analysis:

-

At specified time points, withdraw aliquots from the stressed solutions.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method.

References

- 1. benchchem.com [benchchem.com]

- 2. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. Kinetics of nitrobenzene and 4-nitrophenol degradation by UV irradiation in the presence of nitrate and nitrite ions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to tert-Butyl 4-nitrobenzylcarbamate Derivatives and Analogs for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-nitrobenzylcarbamate derivatives and their analogs, focusing on their synthesis, mechanism of action, and potential applications in oncology and other therapeutic areas. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry, primarily as prodrugs for targeted cancer therapy. The core structure combines a lipophilic tert-butyl group, a carbamate linker, and a nitroaromatic moiety, which serves as a trigger for selective activation under specific physiological conditions. The versatility of this scaffold allows for a wide range of chemical modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of the parent drug.

The primary application of these compounds lies in their use as bioreductive prodrugs.[1] The nitro group can be selectively reduced in the hypoxic environment characteristic of solid tumors by nitroreductase enzymes, which are often found at elevated levels in these tissues. This reduction initiates a cascade of events leading to the release of a cytotoxic agent, thereby targeting cancer cells while minimizing damage to healthy, well-oxygenated tissues.[2] This targeted approach is a cornerstone of modern cancer therapy, and 4-nitrobenzyl carbamates are a promising platform for the development of next-generation anticancer agents.[3][4]

Beyond their use as bioreductive prodrugs, these carbamate derivatives have also been explored for their intrinsic biological activities, including anti-inflammatory and antimicrobial properties.[5][6][7] The tert-butyl group, in particular, can influence the metabolic stability and cell permeability of the molecule.[8]

This guide will delve into the synthesis of these compounds, present quantitative data on their biological activity, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows involved in their study.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the formation of a carbamate bond between a 4-nitrobenzyl alcohol derivative and an amine-containing molecule, often the active drug to be delivered. The tert-butyl group is usually incorporated as part of the carbamate or the amine.

A common synthetic route involves the in situ formation of a chloroformate from the corresponding 4-nitrobenzyl alcohol, which then reacts with the desired amine.[3][9] An alternative approach is the use of 4-nitrophenyl chloroformate to activate an alcohol, which can then be displaced by an amine.

General Synthetic Scheme:

Spectroscopic Data

The characterization of this compound derivatives relies on standard spectroscopic techniques.

-

¹H NMR: Expect signals for the tert-butyl group (singlet around 1.5 ppm), the benzylic protons (singlet around 5.0-5.5 ppm), and the aromatic protons of the nitrobenzyl group (two doublets in the range of 7.5-8.2 ppm).

-

¹³C NMR: Characteristic peaks include those for the tert-butyl carbons, the benzylic carbon, and the aromatic carbons, with the carbon attached to the nitro group being significantly downfield.

-

IR Spectroscopy: Key vibrational bands include the N-H stretch (if present), C=O stretch of the carbamate (around 1700 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group, can confirm the structure.

Quantitative Data and Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have focused on modifying the nitrobenzyl ring and the carbamate linkage to optimize prodrug activation and cytotoxicity.

Fragmentation Kinetics

The rate of fragmentation of the hydroxylamine intermediate, formed after nitroreduction, is a critical determinant of prodrug efficacy. This rate is often expressed as the half-life (Mt₁/₂) of the hydroxylamine. Electron-donating substituents on the benzyl ring have been shown to accelerate fragmentation, likely by stabilizing the developing positive charge on the benzylic carbon during the elimination step.[3][9]

| Substituent on Benzyl Ring | Half-life of Fragmentation (Mt₁/₂) (min) | Reference |

| H (unsubstituted) | 16 | [3][9] |

| α-methyl | 9.5 | [3][9] |

| 2-Methoxy | 12 | [10] |

| 2-Methylamino | 7.2 | [10] |

| 3-Methylamino | 14 | [10] |

| 2-Nitro | 88 | [10] |

| 3-Nitro | 65 | [10] |

Table 1: Effect of Substituents on the Fragmentation Half-life of 4-Hydroxylaminobenzyl Carbamates.

In Vitro Cytotoxicity

The cytotoxic efficacy of these prodrugs is typically evaluated in cancer cell lines, often comparing parental lines with those engineered to overexpress a nitroreductase enzyme. The ratio of IC₅₀ values (parental/nitroreductase-expressing) provides a measure of the prodrug's selective activation.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-Nitrobenzyl Carbamate of 5-Aminobenz[e]indoline | SKOV3 | >100 | [11][12] |

| 4-Nitrobenzyl Carbamate of 5-Aminobenz[e]indoline | SKOV3-NTR | 5.2 | [11][12] |

| 2-Hydroxyethoxy-4-nitrobenzyl Carbamate of 5-Aminobenz[e]indoline | WiDr | >100 | [11][12] |

| 2-Hydroxyethoxy-4-nitrobenzyl Carbamate of 5-Aminobenz[e]indoline | WiDr-NTR | 0.8 | [11][12] |

Table 2: Representative IC₅₀ values for 4-nitrobenzyl carbamate prodrugs in parental and nitroreductase-expressing (NTR) human cancer cell lines.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

General Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a 4-nitrobenzyl carbamate prodrug from a 4-nitrobenzyl alcohol and an amine-containing drug.

Materials:

-

4-Nitrobenzyl alcohol derivative

-

Triphosgene

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Amine-containing drug

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve the 4-nitrobenzyl alcohol derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphosgene (0.4 eq) and pyridine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the chloroformate by TLC.

-

In a separate flask, dissolve the amine-containing drug (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the freshly prepared chloroformate solution to the amine solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.

-

Characterize the final product by NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ of a compound in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for 4-nitrobenzyl carbamate prodrugs is their bioreductive activation in hypoxic environments.

Bioreductive Activation Pathway

Under hypoxic conditions, one-electron reductases, such as NADPH:cytochrome P450 reductase, or two-electron reductases, like NQO1 and bacterial nitroreductases, reduce the nitro group of the carbamate. This reduction proceeds through a nitroso intermediate to form a hydroxylamine. The electron-donating hydroxylamine group destabilizes the benzylic carbamate, leading to a 1,6-elimination reaction. This fragmentation releases the active drug, carbon dioxide, and a quinone methide byproduct.

References

- 1. The experimental development of bioreductive drugs and their role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships for 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline minor groove alkylating agents as prodrugs for GDEPT in conjunction with E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of tert-Butyl 4-nitrobenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthesis of tert-Butyl 4-nitrobenzylcarbamate (CAS No. 94838-58-1). This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for pharmaceutical research. Due to its chemical nature, adherence to strict safety protocols is essential.

Chemical and Physical Properties

This compound is a white to off-white or yellow crystalline powder.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 94838-58-1 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₆N₂O₄ | Sigma-Aldrich |

| Molecular Weight | 252.27 g/mol | Sigma-Aldrich |

| Appearance | White to off-white to yellow powder or crystals | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| InChI Key | NXHDMOGWVRMCTL-UHFFFAOYSA-N | Sigma-Aldrich |

Safety and Hazard Information

This compound is classified as a hazardous substance. The available safety information from suppliers indicates that it can cause harm if swallowed, and may cause skin, eye, and respiratory irritation.

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | ||

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||

| Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System | H335: May cause respiratory irritation. |

Source: Sigma-Aldrich[1]

Precautionary Statements